![molecular formula C15H16N2O3S B10974853 Methyl 3-{[(2,4-dimethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10974853.png)
Methyl 3-{[(2,4-dimethylphenyl)carbamoyl]amino}thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate: is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process generally includes the following steps:
Preparation of intermediates: Synthesis of key intermediates such as 2,4-dimethylaniline and thiophene derivatives.
Coupling reactions: Combining the intermediates under controlled conditions to form the final product.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 2-[(cyclopropylcarbonyl)amino]-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate
Uniqueness
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
methyl 3-[(2,4-dimethylphenyl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-9-4-5-11(10(2)8-9)16-15(19)17-12-6-7-21-13(12)14(18)20-3/h4-8H,1-3H3,(H2,16,17,19) |
Clave InChI |
JYKZKRBCWQIPGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C |
Solubilidad |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10974773.png)

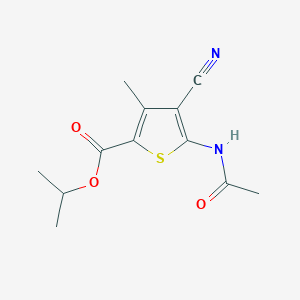
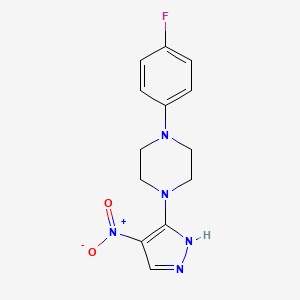
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10974788.png)
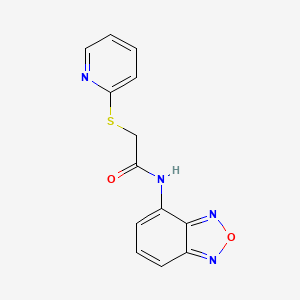
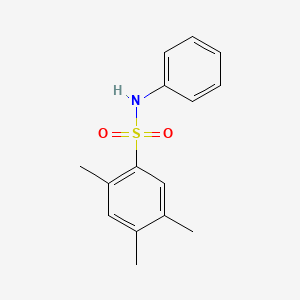
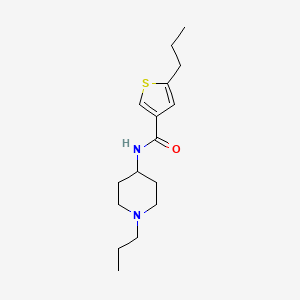
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide](/img/structure/B10974812.png)
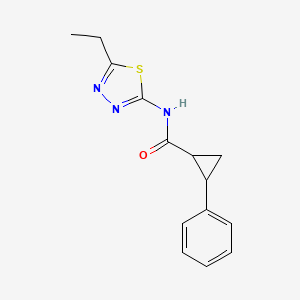

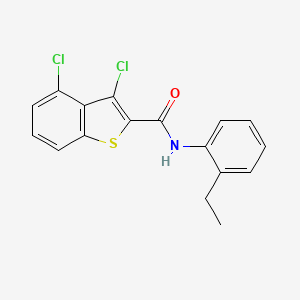
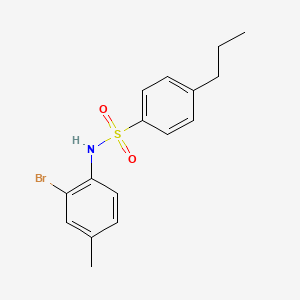
![3,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10974850.png)
